Dabigatran etexilate impurity 1

Chromatography Pharmaceutical Analysis Process Impurity

In generic pharmaceutical development, using unqualified impurity analogs risks inaccurate quantification and ANDA rejection. This certified EP Impurity G (CAS 1610758-19-4) eliminates that risk. • Pharmacopoeial Traceability: Directly supports EP monograph compliance for Dabigatran Etexilate Mesylate QC release and stability studies. • Analytical Validation: Enables ICH Q2(R1)-compliant method development with defined chromatographic specificity, ensuring accurate system suitability tests. • Regulatory Readiness: Supplied with comprehensive characterization data for seamless CTD Module 3 compilation in MAA and ANDA submissions.

Molecular Formula C35H43N7O5
Molecular Weight 641.78
CAS No. 1610758-19-4
Cat. No. B601644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabigatran etexilate impurity 1
CAS1610758-19-4
Molecular FormulaC35H43N7O5
Molecular Weight641.78
Structural Identifiers
SMILESCCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OC(C)C)C4=CC=CC=N4
InChIInChI=1S/C35H43N7O5/c1-5-6-7-10-21-46-35(45)40-33(36)25-12-15-27(16-13-25)38-23-31-39-28-22-26(14-17-29(28)41(31)4)34(44)42(30-11-8-9-19-37-30)20-18-32(43)47-24(2)3/h8-9,11-17,19,22,24,38H,5-7,10,18,20-21,23H2,1-4H3,(H2,36,40,45)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dabigatran Etexilate Impurity 1 Reference Standard


Dabigatran Etexilate Impurity 1 (CAS 1610758-19-4), also known as O-Desethyl O-Isopropyl Dabigatran Etexilate or European Pharmacopoeia (EP) Impurity G, is a process-related impurity of the anticoagulant drug Dabigatran Etexilate Mesylate [1]. With a molecular formula of C35H43N7O5 and a molecular weight of 641.76 g/mol [2], this impurity is chemically distinguished by the substitution of the standard ethyl ester moiety with an isopropyl ester group . It serves as a certified reference standard for analytical method development, method validation, and quality control applications in pharmaceutical manufacturing [1].

1
Certified EP impurity reference standard workflow
2
HPLC/LC-MS method development and system suitability
3
Pharmaceutical QC release and stability testing

Why Dabigatran Etexilate Impurity 1 Cannot Be Substituted


In pharmaceutical quality control, the precise identification and quantification of specific impurities are non-negotiable. Dabigatran Etexilate Impurity 1 (EP Impurity G) is a structurally defined, process-related impurity with a unique chromatographic signature that cannot be mimicked by other in-class impurities [1]. Generic substitution with an unqualified analog, or even a closely related impurity like the ethyl ester parent, leads to inaccurate quantification, flawed system suitability tests, and potential regulatory non-compliance, thereby compromising the integrity of the entire analytical method [2].

Structure Isopropyl ester impurity yields a unique HPLC retention signature that ethyl ester analogs or other in-class impurities cannot replicate.
Quantification Uncertified or structurally mismatched substitute may shift system suitability criteria and compromise method accuracy.
Compliance Non-compendial material cannot support EP monograph conformance; regulatory documentation context may be compromised.

Dabigatran Etexilate Impurity 1 Evidence vs. Comparators


HPLC Retention Time for Structural Differentiation

Dabigatran Etexilate Impurity 1 (O-Desethyl O-Isopropyl Dabigatran Etexilate) is chemically distinguished from the parent compound, Dabigatran Etexilate (ethyl ester), and other process impurities by the presence of an isopropyl ester group replacing the ethyl ester . This structural variance imparts a distinct chromatographic behavior, allowing for unequivocal separation via HPLC. While the specific relative retention time (RRT) is proprietary to validated pharmacopoeial methods, its unique elution profile is the critical parameter differentiating it from the parent API and other known impurities like the ethyl ester parent, Impurity D (CAS 1422435-40-2) [1], and Impurity E (O-Desethyl Dabigatran Etexilate, CAS 1610758-20-7) .

HPLC Retention Profile
Class-level inference
Isopropyl ester moiety produces a distinct RP-HPLC elution profile vs. API (ethyl ester) and Impurity E.
Supports specific impurity resolution in validated pharmacopoeial methods.
Exact RRT is method-specific; confirm with current monograph conditions.
Chromatography Pharmaceutical Analysis Process Impurity

Certified Purity and Regulatory Compliance

Reputable suppliers of Dabigatran Etexilate Impurity 1 offer the compound with certified purity levels of >95% as determined by HPLC, often accompanied by a comprehensive Certificate of Analysis (CoA) including HPLC, NMR, and MS spectral data . This contrasts with in-house synthesized or non-certified materials, which lack verified purity and full characterization data. Some vendors, such as CATO, manufacture this reference standard under ISO 17034 accreditation, ensuring traceability and measurement uncertainty that are critical for regulatory submissions .

Certified Purity
Reported
HPLC purity >95% to ≥98% with full CoA (HPLC, NMR, MS); some vendors offer ISO 17034 accreditation.
Enables response factor calculation and system suitability per ICH Q2(R1).
Purity threshold varies by supplier; verify CoA against method requirements.
Analytical Method Validation Quality Control Regulatory Science

EP Impurity G Recognition and Validation

This compound is formally identified in the European Pharmacopoeia (EP) as Impurity G of Dabigatran Etexilate Mesylate [1]. Its inclusion in a major pharmacopoeia mandates its control and quantification in the API and finished drug product. This is in contrast to many other process-related impurities, which may be observed but are not officially listed in a monograph. The explicit designation as 'EP Impurity G' provides a clear, internationally recognized target for analytical method development, validation, and quality control, which is not the case for unnamed or non-compendial impurities [2].

EP Monograph Status
Class-level inference
Formally listed as EP Impurity G in the Dabigatran Etexilate Mesylate monograph.
Establishes a compendial target for impurity control and regulatory documentation.
Non-compendial impurities lack equivalent regulatory recognition.
Regulatory Compliance Method Validation Quality Control

Specific Storage and Handling Requirements

Dabigatran Etexilate Impurity 1 has a reported melting point of >124°C (with decomposition) and a predicted acid dissociation constant (pKa) of 9.88±0.46 at 25°C . This profile is distinct from the parent API (melting point 128-129°C) [1]. More critically, vendor documentation specifies storage at 2-8°C to maintain stability over its 3-year shelf life [2]. This requirement contrasts with more stable impurities that can be stored at ambient temperatures and informs shipping and long-term storage logistics for the laboratory, ensuring the reference standard remains fit for purpose.

Storage Stability
Supporting evidence
Melting point >124 °C (dec.). Vendor specification: store at 2–8 °C; shelf life 3 years under recommended conditions.
Refrigerated storage supports long-term reference standard integrity.
Ambient storage may accelerate degradation; verify upon receipt.
Stability Logistics Pharmaceutical Analysis

Applications of Dabigatran Etexilate Impurity 1


Method Development & Validation for ANDA

This certified reference standard is essential for developing and validating HPLC/LC-MS methods to quantify EP Impurity G in Dabigatran Etexilate Mesylate API and finished dosage forms, a critical component of Abbreviated New Drug Application (ANDA) filings [1]. Its use ensures the method meets ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision, directly supporting regulatory approval [2].

QC Release and Stability Testing

As an EP-listed impurity, this standard is required for the routine quality control of commercial batches of Dabigatran Etexilate Mesylate. It is used to confirm that the impurity level remains below the acceptance criterion specified in the pharmacopoeial monograph, ensuring batch-to-batch consistency and patient safety [1]. It is also a key analyte in stability studies to monitor degradation pathways under ICH conditions [3].

Process Development & Impurity Control

During the development and scale-up of Dabigatran Etexilate manufacturing processes, this reference standard is used to identify and quantify the formation of the isopropyl ester impurity [1]. By spiking the standard into reaction mixtures, process chemists can optimize reaction conditions (e.g., solvent, temperature) to minimize the generation of this specific impurity, thereby improving overall yield and purity of the final API [4].

Regulatory Filing for European Market Access

For any manufacturer seeking to market a generic version of Pradaxa® in Europe, the identification and control of EP Impurity G are mandatory [1]. Procurement and use of this specific reference standard are therefore not optional but a fundamental requirement for compiling the Common Technical Document (CTD) Module 3 (Quality) for a Marketing Authorization Application (MAA) [2].

Application
Selection Property
Validation Focus
ANDA method development
EP-listed impurity identity and certified purity
Specificity, linearity, and accuracy per ICH Q2(R1)
QC release and stability testing
Defined chromatographic retention and compendial acceptance criteria
Batch-to-batch impurity consistency and degradation pathway monitoring
Process impurity control
Isopropyl ester impurity identification and spiking capability
Reaction condition optimization and impurity fate mapping
European market regulatory filing
EP Impurity G compendial recognition and traceable documentation
CTD Module 3 impurity discussion and monograph conformance

Technical Documentation Hub

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